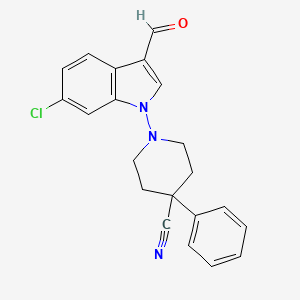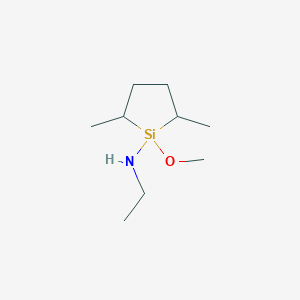
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine is a chemical compound with the molecular formula C8H19NOSi It is a member of the silacyclopentane family, characterized by a five-membered ring containing silicon
Preparation Methods
The synthesis of N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine typically involves the reaction of N-ethyl-2,5-dimethylsilolan-1-amine with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methoxy group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-containing ring structure allows it to engage in unique binding interactions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins and enzymes, leading to desired biological effects.
Comparison with Similar Compounds
N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-amine can be compared with other similar compounds, such as:
- N-Methyl-1-methoxy-2,5-dimethylsilolan-1-amine
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-ol
- N-Ethyl-1-methoxy-2,5-dimethylsilolan-1-thiol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Properties
CAS No. |
923561-08-4 |
|---|---|
Molecular Formula |
C9H21NOSi |
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-ethyl-1-methoxy-2,5-dimethylsilolan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-5-10-12(11-4)8(2)6-7-9(12)3/h8-10H,5-7H2,1-4H3 |
InChI Key |
KNKUMCHNBZOHEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si]1(C(CCC1C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
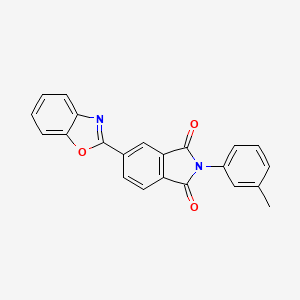
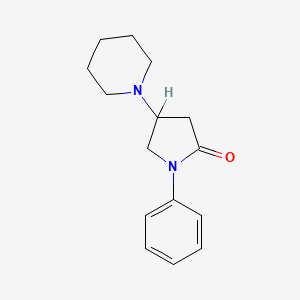

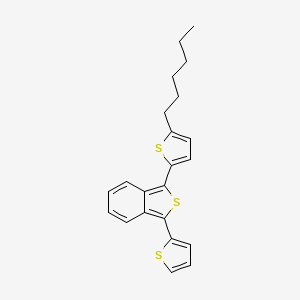
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
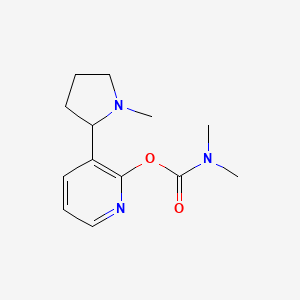
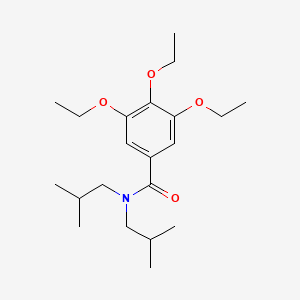
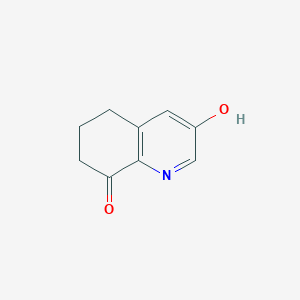
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
![4-Chloro-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14171225.png)
